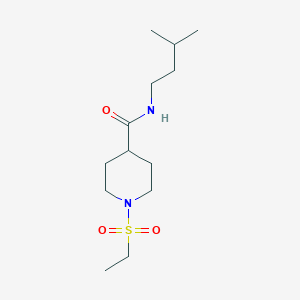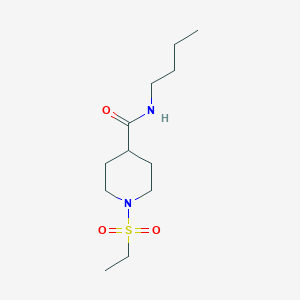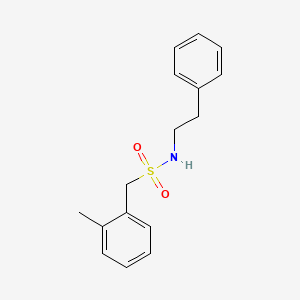
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). ABT-199 has shown promising results in preclinical and clinical studies, making it a potential therapeutic option for patients with BCL-2 overexpressing cancers.
Wirkmechanismus
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BIM. This leads to the release of pro-apoptotic proteins and the induction of apoptosis in cancer cells that are dependent on BCL-2 for survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in BCL-2 dependent cancer cells, while sparing normal cells that do not rely on BCL-2 for survival. This selectivity is thought to be due to the high expression of BCL-2 in cancer cells compared to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, it also has limitations, including the potential for off-target effects and the development of resistance in some cancer cells.
Zukünftige Richtungen
There are several future directions for research on 1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide. One area of focus is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection. Finally, there is also interest in exploring the use of this compound in other BCL-2 dependent cancers, such as multiple myeloma and acute myeloid leukemia.
Wissenschaftliche Forschungsanwendungen
1-(ethylsulfonyl)-N-(3-methylbutyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical settings. In vitro studies have shown that this compound induces apoptosis in BCL-2 dependent cancer cells, including CLL and NHL. In vivo studies in mouse models have demonstrated the efficacy of this compound in reducing tumor burden and improving survival rates.
Clinical trials have also shown promising results. A phase 1 study of this compound in patients with relapsed/refractory CLL demonstrated an overall response rate of 79%, with 20% of patients achieving a complete response. A phase 2 study in patients with relapsed/refractory NHL showed an overall response rate of 44%, with 18% of patients achieving a complete response.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-4-19(17,18)15-9-6-12(7-10-15)13(16)14-8-5-11(2)3/h11-12H,4-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQVHKPTSFPDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4428164.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B4428172.png)
![6-(1-pyrrolidinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B4428182.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428192.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4428195.png)
![N-(2-ethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4428199.png)
![N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}tetrahydrofuran-3-carboxamide](/img/structure/B4428214.png)



![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(4-methylbenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4428253.png)
amine hydrochloride](/img/structure/B4428264.png)
![N-(1-ethylpropyl)-1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4428270.png)
